3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic core fused with a 1,2,4-oxadiazole ring and substituted with an allyl group and a 2-methoxyphenyl moiety. Its molecular formula is C₂₁H₁₇N₅O₄ (calculated molecular weight: 427.4 g/mol). The presence of the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the allyl group may influence lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKDFXXDKRAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its antimicrobial and antiproliferative properties.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Quinazoline core : Known for various biological activities.
- Oxadiazole moiety : Often associated with enhanced pharmacological properties.
- Allyl group : Contributes to the compound's reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including those with oxadiazole substituents. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| Compound 13 | Antibacterial | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Antibacterial | Escherichia coli | 15 | 75 |
| Compound 14a | Antifungal | Candida albicans | 11 | 80 |
These compounds exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria, with some showing effectiveness against fungal strains as well. For instance, Compound 13 , which incorporates oxadiazole moieties, demonstrated notable antibacterial activity comparable to standard drugs like ampicillin and vancomycin .
Antiproliferative Activity
The antiproliferative effects of quinazoline derivatives have also been investigated. A study highlighted the importance of structural modifications in enhancing activity against cancer cell lines. The following table presents data on the growth inhibitory effects of various derivatives:
| Compound | Cell Line Tested | GI50 (nM) | Comparison to Erlotinib (GI50 = 33 nM) |
|---|---|---|---|
| Compound 9b | A549 (Lung Cancer) | 26 | More potent |
| Compound 9h | MCF7 (Breast Cancer) | 30 | Comparable |
| Compound 9n (Allyl) | PC3 (Prostate Cancer) | 45 | Less potent |
The results indicate that the substitution pattern at the quinazoline core significantly influences antiproliferative activity. Compounds with specific substituents, such as halogens or methoxy groups, displayed enhanced potency compared to others .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The incorporation of oxadiazole rings was found to enhance antimicrobial efficacy significantly. Compound 13 was particularly noted for its broad-spectrum activity .
- Anticancer Research : Investigations into quinazoline/oxadiazole hybrids revealed that specific substitutions at the quinazoline moiety could lead to improved anticancer properties. For example, compounds with allyl substitutions showed promising results against multiple cancer cell lines .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Influences on Properties
- Substituent Effects: Methoxy Group: Enhances solubility compared to halogenated (Cl, Br) or nonpolar (furan) substituents . Allyl vs. Furan-2-ylmethyl: The allyl group may increase flexibility and membrane permeability, while the furan could introduce π-π stacking interactions .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how do they influence its biological activity?
- The compound contains a quinazoline-2,4-dione core, an allyl group at position 3, and a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group at position 4. The oxadiazole moiety enhances π-π stacking interactions with biological targets, while the methoxy group improves solubility and modulates electronic effects for receptor binding .
Q. What synthetic routes are commonly employed for quinazoline-dione derivatives with oxadiazole substituents?
- Synthesis typically involves:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives.
- Step 2 : Introduction of the oxadiazole ring through cyclocondensation of amidoximes with carbonyl compounds (e.g., using POCl₃ as a catalyst).
- Step 3 : Alkylation or substitution reactions to attach the allyl and methoxyphenyl groups.
Key solvents include DMF or DMSO, with reaction monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions and regioselectivity (e.g., allyl group integration at δ 4.5–5.5 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~470–500 g/mol based on analogs) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Modify substituents : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance target binding.
- Alter the allyl chain : Test longer alkyl chains (e.g., propargyl) to improve membrane permeability.
- Use computational docking to predict interactions with enzymes (e.g., EGFR kinase) and validate via enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in biological activity data across similar quinazoline derivatives?
- Control variables : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability.
- Dose-response analysis : Compare IC₅₀ values for antimicrobial or anticancer activity across analogs.
- Mechanistic studies : Use fluorescence polarization assays to confirm target engagement (e.g., DNA topoisomerase II inhibition) .
Q. How does the 1,2,4-oxadiazole moiety influence pharmacokinetic properties?
- The oxadiazole ring improves metabolic stability by resisting cytochrome P450 oxidation.
- Solubility : The methoxyphenyl group enhances aqueous solubility (logP ~2.5–3.0) compared to non-polar substituents.
- Bioavailability : Use in vitro Caco-2 cell models to assess intestinal absorption and P-glycoprotein efflux .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Optimize reaction conditions : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve yield (>70%).
- Purification : Employ column chromatography with gradient elution (hexane:EtOAc) or recrystallization in ethanol/water mixtures.
- Quality control : Validate purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .
Methodological Recommendations
- For SAR studies : Prioritize high-throughput screening (HTS) to test >100 analogs, followed by molecular dynamics simulations to refine binding hypotheses.
- For data reproducibility : Use triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity assays).
- For mechanistic analysis : Combine Western blotting (protein expression) and surface plasmon resonance (binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
